molecular formula C18H20N2O2 B2553953 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide CAS No. 1704610-05-8

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Cat. No.: B2553953
CAS No.: 1704610-05-8
M. Wt: 296.37
InChI Key: JSCRNXSGFYTWFL-UHFFFAOYSA-N
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Description

"N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide" is a benzamide derivative featuring a hydroxyethylamine side chain substituted with a 1-methylindolin-5-yl group. This structure combines a benzamide core with a heterocyclic indoline moiety, which may confer unique physicochemical and biological properties. Characterization of such compounds generally relies on spectroscopic techniques (NMR, IR, MS) and X-ray crystallography .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-20-10-9-14-11-15(7-8-16(14)20)17(21)12-19-18(22)13-5-3-2-4-6-13/h2-8,11,17,21H,9-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCRNXSGFYTWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide typically involves the reaction of indole derivatives with benzoyl chloride under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like toluene . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the indole derivative attacks the carbonyl carbon of benzoyl chloride, forming the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, amines, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as a precursor in synthesizing more complex organic molecules, facilitating studies on reaction mechanisms and the development of new synthetic methodologies.

Biology

  • Antimicrobial Activity: Studies have shown that N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide exhibits significant antimicrobial properties against various bacterial strains. For instance, its derivatives have been tested against Gram-positive and Gram-negative bacteria with promising results .
  • Anticancer Properties: Research indicates that this compound has potential anticancer effects. In vitro studies demonstrated that certain derivatives possess IC50 values lower than standard chemotherapeutics, indicating superior activity against cancer cell lines such as MCF-7 and HepG-2 .

Medicine

  • Therapeutic Potential: The compound is being investigated for its role in treating various diseases, particularly cancer and infectious diseases. Its mechanism often involves modulating specific signaling pathways and interacting with molecular targets like enzymes or receptors .

Industry

  • Material Development: this compound is utilized in developing new materials and chemical processes, including catalysis in industrial applications .

Data Tables

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis of diverse organic compounds
BiologyAntimicrobialSignificant activity against Gram-positive/negative bacteria
AnticancerIC50 values lower than standard drugs like Sunitinib
MedicineTherapeutic agentInvestigated for cancer and infectious disease treatment
IndustryMaterial developmentUsed in new material synthesis and catalysis

Case Studies

  • Anticancer Activity Study:
    • A study evaluated the anticancer efficacy of this compound derivatives against MCF-7 cells. Results indicated that compounds showed IC50 values significantly lower than established chemotherapeutics, suggesting their potential as effective anticancer agents .
  • Antimicrobial Evaluation:
    • Research conducted on various derivatives demonstrated substantial antimicrobial activity against multiple bacterial strains, with some compounds exhibiting MIC values comparable to leading antibiotics .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing various cellular processes. The compound’s effects are mediated through its ability to modulate signaling pathways, leading to changes in gene expression, protein activity, and cellular behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound shares structural motifs with several benzamide derivatives reported in the literature. Key comparisons include:

  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Both compounds possess a hydroxyethylamine side chain. However, the target compound substitutes a 1-methylindolin-5-yl group, whereas ’s analog features a 1,1-dimethylethyl group.
  • N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide (): Both compounds have ethyl-linked heterocyclic substituents. The target’s 1-methylindolin group contrasts with the nitroimidazole in , which may confer differing electronic and steric effects.
  • N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () :
    While the target compound lacks a thiadiazole ring, both structures incorporate nitrogen-rich heterocycles. The thiadiazole-thioether-piperidine chain in ’s derivative is designed for acetylcholinesterase inhibition, suggesting that the indoline group in the target compound might similarly influence bioactivity .

Spectroscopic Characterization

Common techniques for structural validation include:

  • 1H/13C NMR : Used across all evidence to confirm proton environments and carbon frameworks. For example, reported δ 7.2–8.1 ppm for aromatic protons in benzimidazole derivatives, comparable to the indoline protons in the target compound .
  • X-ray Crystallography () : Resolved crystal structures for and ’s compounds confirmed bond lengths and angles, a method applicable to the target compound for verifying its stereochemistry .

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Key Functional Groups Synthesis Method Characterization Techniques Potential Applications References
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide Benzamide, hydroxyethyl, indoline Not reported (analog: amidation) NMR, IR, X-ray (hypothetical) Catalytic, pharmacological N/A
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, hydroxyethyl, tertiary alkyl Amidation of acyl chloride with amine NMR, IR, GC-MS, X-ray Metal-catalyzed reactions
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide Benzamide, nitroimidazole Substitution reaction NMR, MS Antimicrobial, redox applications
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Benzamide, thiadiazole, piperidine Multi-step condensation NMR, IR, MS, elemental analysis Acetylcholinesterase inhibition

Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant research findings.

The synthesis of this compound typically involves the reaction of indole derivatives with benzoyl chloride. A common method employs potassium carbonate as a base in a solvent like toluene, which facilitates the formation of the desired compound under controlled conditions. Industrial production may utilize continuous flow synthesis to enhance yield and efficiency.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antiviral Properties: Preliminary studies suggest that this compound may exhibit antiviral activity, potentially inhibiting viral replication through interaction with viral proteins or host cell pathways.
  • Anticancer Activity: Research indicates that this compound can influence cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .
  • Antimicrobial Effects: The compound also demonstrates antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

The mechanism of action for this compound involves its binding to specific molecular targets within cells, leading to alterations in gene expression and protein activity. It is known to interact with various receptors, influencing cellular processes such as apoptosis, inflammation, and immune response .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

Table 1: Summary of Biological Activities

Activity Observation IC50 Values
AntiviralInhibition of viral replicationNot specified
AnticancerInduced apoptosis in MCF-7 cellsIC50 = 3.1 µM
AntimicrobialEffective against Staphylococcus aureusNot specified

Detailed Findings from Research

  • Anticancer Studies: A study focusing on the MCF-7 breast cancer cell line reported an IC50 value of 3.1 µM, indicating significant antiproliferative activity. The compound's structural features likely contribute to its ability to induce cell cycle arrest and apoptosis .
  • Antimicrobial Testing: In vitro tests have shown that this compound exhibits notable activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Mechanistic Insights: The compound's ability to modulate key signaling pathways has been documented, providing insights into how it affects cellular processes related to cancer progression and infection response .

Q & A

Q. Advanced Research Focus

  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values compared to positive controls (e.g., doxorubicin). Replicate experiments (n=6) and statistical analysis (Student’s t-test, p<0.05) mitigate variability .
  • Data contradictions : Cross-validate results with apoptosis assays (Annexin V/PI staining) and caspase-3/7 activation to confirm mechanism .

How can structure-activity relationships (SAR) be systematically studied for this benzamide derivative?

Q. Advanced Research Focus

  • Analog synthesis : Modify the indole (e.g., 1-methyl vs. 1-ethyl) and benzamide (e.g., electron-withdrawing substituents) moieties. Use QSAR models (CoMFA/CoMSIA) to correlate logP and IC50_{50} .
  • Key parameters : Measure hydrophobicity (HPLC logkw_w), polar surface area (Schrödinger Maestro), and steric effects (X-ray torsion angles) .

What safety protocols are critical for handling this compound in biological assays?

Q. Basic Research Focus

  • Toxicity screening : Follow OECD guidelines for acute toxicity (e.g., Draize test in rabbits, 500 mg dose) .
  • PPE requirements : Use nitrile gloves, fume hoods, and avoid skin/eye contact (S24/25 safety protocols) .

How can computational methods predict its metabolic stability and drug-likeness?

Q. Advanced Research Focus

  • ADME prediction : Use SwissADME to calculate bioavailability scores, CYP450 interactions, and BBB permeability .
  • Metabolic sites : Identify hydroxylation hotspots (indole C5/C6) via docking simulations with CYP3A4 (PDB: 1TQN) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.